Acemetacin-acyl-beta-D-glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

1260603-31-3 |

|---|---|

Molecular Formula |

C27H26ClNO12 |

Molecular Weight |

591.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21-,22-,23+,24-,27+/m0/s1 |

InChI Key |

VSGATKMJUPIELX-RTCYWULBSA-N |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyms |

AD201; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Implications of Acemetacin-acyl-beta-D-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acemetacin, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive phase II metabolism, leading to the formation of its principal metabolite, Acemetacin-acyl-beta-D-glucuronide. This guide provides a comprehensive technical overview of the structure, formation, chemical reactivity, and analytical considerations of this significant metabolite. As an acyl glucuronide, this conjugate possesses inherent chemical lability, primarily through acyl migration, which can lead to the formation of reactive species capable of covalent modification of proteins. This reactivity is a key focus of toxicological assessment in drug development. This document will delve into the enzymatic basis of its formation, the mechanistic pathways of its reactivity, and the potential for immune-mediated toxicities. Furthermore, a detailed experimental protocol for the analytical determination of acemetacin and its acyl glucuronide metabolite in biological matrices using HPLC-MS/MS is provided, offering a practical framework for researchers in the field.

Introduction to Acemetacin and its Metabolism

Acemetacin is a potent NSAID used for the management of pain and inflammation associated with rheumatic diseases. Its therapeutic effect is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. Like many xenobiotics, acemetacin is metabolized in the liver to facilitate its excretion from the body. The primary metabolic pathway for acemetacin is glucuronidation, a phase II conjugation reaction that attaches a glucuronic acid moiety to the drug molecule.[1] This process increases the water solubility of the drug, aiding its renal and biliary elimination. The product of this reaction is this compound, a metabolite of significant interest due to its chemical properties and potential toxicological implications.

The Chemical Structure of this compound

The precise chemical structure of this compound is fundamental to understanding its behavior.

| Property | Value |

| Molecular Formula | C₂₇H₂₆ClNO₁₂ |

| Molecular Weight | 591.96 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-{[2-({2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}oxy)acetyl]oxy}-3,4,5-trihydroxytetrahydropyran-2-carboxylic acid |

The structure consists of the parent drug, acemetacin, linked via an ester bond between its carboxylic acid group and the C1 hydroxyl group of the glucuronic acid moiety in the β-configuration.

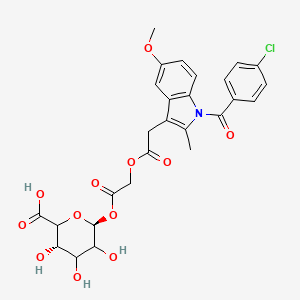

Caption: Diagram of this compound Structure.

Formation of this compound: The Role of UGTs

The conjugation of acemetacin with glucuronic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[1] These enzymes are primarily located in the endoplasmic reticulum of liver cells. The reaction involves the transfer of glucuronic acid from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to the carboxylic acid group of acemetacin.

While the specific UGT isoforms responsible for acemetacin glucuronidation have not been definitively identified, data from other NSAIDs and structurally related compounds suggest the involvement of UGT1A and UGT2B subfamilies. For instance, studies on the glucuronidation of acetaminophen, another analgesic, have shown that UGT1A1, UGT1A6, UGT1A9, and UGT2B15 are key players.[2][3][4] Given the structural similarities and the common metabolic pathway, it is highly probable that one or more of these isoforms are also involved in the metabolism of acemetacin.

Caption: Enzymatic Formation of this compound.

Chemical Reactivity: The Phenomenon of Acyl Migration

A defining characteristic of acyl glucuronides is their chemical instability, which primarily manifests as intramolecular acyl migration.[5] Under physiological conditions (pH 7.4), the acyl group of this compound can migrate from the C1 hydroxyl group of the glucuronic acid moiety to the adjacent C2, C3, and C4 hydroxyl groups. This process is non-enzymatic and results in the formation of a mixture of positional isomers.

The mechanism involves a nucleophilic attack by the neighboring hydroxyl group on the ester carbonyl carbon, proceeding through a cyclic orthoester intermediate. This rearrangement is significant because the resulting isomers have different chemical and biological properties compared to the parent 1-β-O-acyl glucuronide. For instance, they are generally more stable but are not substrates for β-glucuronidase, an enzyme that can hydrolyze the parent glucuronide back to the active drug.

Caption: Acyl Migration and Protein Adduct Formation of Acyl Glucuronides.

Toxicological Significance

The chemical reactivity of acyl glucuronides is the primary reason for their toxicological concern in drug development.[5] The electrophilic nature of the ester carbonyl group in this compound and its isomers makes them susceptible to nucleophilic attack by endogenous macromolecules, such as proteins. This can lead to the formation of covalent adducts with proteins, which can have several adverse consequences:

-

Altered Protein Function: Covalent modification can alter the structure and function of the target protein.

-

Haptenization and Immune Response: The drug-protein adduct can be recognized as a foreign antigen (hapten) by the immune system, potentially triggering an immune response. This can manifest as idiosyncratic drug reactions, including hypersensitivity and autoimmune-like toxicities.[6]

While direct evidence for the toxicity of this compound is not extensively documented, the potential for such reactions is a critical consideration based on the well-established reactivity of the acyl glucuronide class of metabolites. In vitro studies with other NSAID acyl glucuronides have demonstrated their ability to form adducts with proteins like human serum albumin.[6]

Analytical Methodologies for Acemetacin and its Acyl Glucuronide

The accurate quantification of acemetacin and its acyl glucuronide metabolite in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Due to the instability of the acyl glucuronide, analytical methods must be carefully designed to prevent its degradation and isomerization during sample collection, processing, and analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity.[7][8]

Experimental Protocol: HPLC-MS/MS Analysis of Acemetacin and this compound in Human Plasma

This protocol is a representative method based on established procedures for the analysis of NSAID acyl glucuronides.

6.1. Sample Collection and Handling

-

Collect blood samples in tubes containing an anticoagulant (e.g., K₂EDTA).

-

Immediately after collection, centrifuge the blood at 4°C to separate the plasma.

-

Transfer the plasma to a clean tube and immediately acidify to a pH of approximately 3-4 with a small volume of 1M phosphoric acid to stabilize the acyl glucuronide.

-

Store the acidified plasma samples at -80°C until analysis.

6.2. Sample Preparation (Protein Precipitation)

-

Thaw the plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of acemetacin or a structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the mobile phase.

6.3. HPLC-MS/MS Conditions

| Parameter | Condition |

| HPLC System | A high-performance liquid chromatography system capable of gradient elution. |

| Column | A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Gradient Elution | A linear gradient from 5% to 95% Mobile Phase B over 5 minutes. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 5 µL. |

| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |

| Ionization Mode | Negative ion mode. |

| Multiple Reaction Monitoring (MRM) Transitions | To be optimized for acemetacin and its glucuronide metabolite. For example: Acemetacin: [M-H]⁻ → fragment ion; this compound: [M-H]⁻ → fragment ion. |

6.4. Data Analysis

Quantification is performed by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.

Caption: Workflow for the HPLC-MS/MS Analysis of Acemetacin and its Acyl Glucuronide.

Conclusion

This compound is a critical metabolite in the disposition of acemetacin. Its structure, characterized by an ester linkage to glucuronic acid, predisposes it to chemical reactivity through acyl migration. This inherent instability is a key consideration in drug safety assessment, as it can lead to the formation of protein adducts and potentially trigger immune-mediated toxicities. A thorough understanding of its formation by UGT enzymes and its chemical behavior is therefore essential for drug development professionals. Furthermore, the use of robust and carefully designed analytical methods, such as the HPLC-MS/MS protocol outlined in this guide, is crucial for the accurate characterization of its pharmacokinetics and toxicokinetics. Continued research into the specific UGT isoforms involved and the in vivo consequences of its reactivity will further enhance our ability to predict and mitigate any potential risks associated with this important metabolite.

References

- Mutlib, A. E., Goosen, T. C., Bauman, J. N., Williams, J. A., Kulkarni, S., & Kostrubsky, S. (2006). Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity. Chemical research in toxicology, 19(5), 701–709.

- Olah, V. (2012). Drug Interactions of Acetaminophen (Paracetamol) involving CYP and UGT Enzymes. Journal of Pharmacy and Nutrition Sciences, 2(2), 99-105.

- Dall-Larsen, R., Spigset, O., & Slørdal, L. (2015). Common UGT1A6 Variant Alleles Determine Acetaminophen Pharmacokinetics in Man. PLoS One, 10(5), e0128221.

- Mutlib, A. E. (2008). Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity. Clinical Pharmacology & Therapeutics, 84(5), 541-543.

- Mutlib, A. E., Goosen, T. C., Bauman, J. N., Williams, J. A., Kulkarni, S., & Kostrubsky, S. (2006). Kinetics of Acetaminophen Glucuronidation by UDP-Glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential Implications in Acetaminophen−Induced Hepatotoxicity. Chemical Research in Toxicology, 19(5), 701-709.

- Small Molecule Pathway Database. (2013).

- Iwamura, A. (2016). In vitro and in vivo toxicological evaluation of acyl glucuronides.

- de Wildt, S. N., Kearns, G. L., Leeder, J. S., & van den Anker, J. N. (1999). Glucuronidation in humans. Clinical pharmacokinetics, 36(6), 439–452.

- Hammond, T., Regan, S., Meng, X., & Park, B. K. (2014). An investigation into the in vitro and in vivo fate of acyl glucuronides. pA2 Online, 12(3).

- Li, W., Cohen, L. H., & Zeng, J. (2012). Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study. Bioanalysis, 4(12), 1451–1463.

- Creative Proteomics. (2025). Facts About: UDP-Glucuronic Acid and Glucuronosyltransferases in the ER.

- Fujiwara, R., Nakajima, M., & Yokoi, T. (2012). Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice. Drug Metabolism and Disposition, 40(8), 1513-1520.

- Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry - New Approaches. IntechOpen.

- Trontelj, J. (2012).

- Akiyama, H., & Yonezawa, K. (2021). Detection of Acetaminophen and Its Glucuronide in Fingerprint by SALDI Mass Spectrometry Using Zeolite and Study of Time-Dependent Changes in Detected Ion Amount. Molecules (Basel, Switzerland), 26(15), 4642.

- D'Atri, V., Gauthier, M., & Beck, A. (2021).

- Dell, H. D., & Jacobi, H. (1980). [Analytical methods and in vitro studies with acemetacin]. Arzneimittel-Forschung, 30(8a), 1326–1331.

- Creative Biolabs. (n.d.).

- Athersuch, T. J., & Park, B. K. (2014). Acyl glucuronide reactivity in perspective. Drug Metabolism Reviews, 46(4), 425-436.

Sources

- 1. repub.eur.nl [repub.eur.nl]

- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. pa2online.org [pa2online.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Chemical Properties of Acemetacin-acyl-beta-D-glucuronide

An In-Depth Technical Guide for Drug Development Scientists[1][2][3]

Part 1: Executive Summary & Metabolic Context[1][2][3]

Acemetacin-acyl-beta-D-glucuronide (CAS: 1260603-31-3) is the primary Phase II conjugate of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID) used to treat osteoarthritis and rheumatoid arthritis.[][2][3] Acemetacin itself is a glycolic acid ester prodrug of Indomethacin, designed to reduce gastrointestinal toxicity.

While glucuronidation is classically viewed as a detoxification pathway facilitating renal excretion, acyl glucuronides (AGs) like this molecule possess intrinsic chemical reactivity.[2][3][4] They are electrophilic species capable of undergoing intramolecular rearrangement (acyl migration) and covalent binding to plasma and tissue proteins.[3][4][5]

This guide analyzes the chemical properties, stability profile, and bioanalytical challenges associated with this compound, providing actionable protocols for researchers investigating NSAID metabolism and idiosyncratic toxicity.[][2][3]

Part 2: Chemical Identity & Structural Characterization[1][2][3]

The molecule is formed by the esterification of the terminal carboxylic acid of Acemetacin with the anomeric hydroxyl group of glucuronic acid.

| Property | Data |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Molecular Formula | C₂₇H₂₆ClNO₁₂ |

| Molecular Weight | 591.95 g/mol |

| Monoisotopic Mass | 591.1144 Da |

| CAS Number | 1260603-31-3 |

| pKa (Acidic) | ~3.0 (Glucuronic acid carboxyl group) |

| LogP (Predicted) | 2.6 (Moderate lipophilicity) |

| Solubility | Soluble in DMSO, Methanol, Water (pH > 5) |

Structural Nuance: The Glycolic Spacer

Unlike Indomethacin-glucuronide, where the glucuronic acid is attached directly to the indole-3-acetic acid, Acemetacin-acyl-glucuronide features a glycolic acid spacer (-O-CH2-CO-).[][2][3]

-

Implication: This spacer reduces steric hindrance around the ester bond compared to Indomethacin-AG.[][2] Theoretically, this increased accessibility renders the ester bond more susceptible to both hydrolysis (by esterases) and nucleophilic attack (acyl migration), potentially increasing its reactivity profile in vitro.[3]

Part 3: Reactivity & Stability (The Core Challenge)[1][2][3]

The defining chemical property of this compound is its instability at physiological pH (7.4).[][2][3] Researchers must account for two competing degradation pathways: Hydrolysis and Acyl Migration .[]

1. Acyl Migration Mechanism

At pH > 7.0, the ester drug moiety migrates from the 1-position (anomeric carbon) to the 2-, 3-, and 4-positions of the glucuronic acid ring.[][2][3] This migration is base-catalyzed and proceeds via an ortho-acid ester intermediate.[][2][3]

-

Why it matters: The 2-, 3-, and 4-isomers are resistant to

-glucuronidase hydrolysis but can ring-open to form reactive aldehydes.[][2][3] These aldehydes condense with protein lysine residues (Schiff base formation) leading to irreversible protein adducts—a proposed mechanism for NSAID-induced idiosyncratic hepatotoxicity.[][2][3]

2. Hydrolysis

The ester bond is susceptible to chemical and enzymatic hydrolysis, regenerating the parent drug (Acemetacin) and free glucuronic acid. This reaction competes with acyl migration.[][3]

Visualization: Degradation & Reactivity Pathways[][2][3]

Figure 1: The instability pathways of Acemetacin-acyl-glucuronide.[][2][3] At physiological pH, the metabolite undergoes acyl migration, generating isomers capable of covalent protein binding.[4]

Part 4: Bioanalytical Methodologies

Quantifying Acemetacin-acyl-glucuronide requires strict control over sample handling to prevent ex vivo degradation.[][2][3]

1. Sample Stabilization Protocol

Standard plasma processing will lead to significant underestimation of the glucuronide and overestimation of the parent drug due to hydrolysis.

-

Step 1 (Collection): Collect blood into pre-chilled tubes containing esterase inhibitors (e.g., organophosphates) if enzymatic hydrolysis is suspected, though pH control is usually sufficient for AGs.[2][3]

-

Step 2 (Acidification): Immediately acidify plasma/serum to pH 3.0–4.0 .[][2][3]

-

Step 3 (Extraction): Perform extraction (SPE or Protein Precipitation) at 4°C. Avoid alkaline buffers.

2. LC-MS/MS Detection Parameters

The following transitions are recommended for Triple Quadrupole (QqQ) systems.

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy | Note |

| Acemetacin-AG | Positive (+) | 592.1 [M+H]⁺ | 416.1 | 15-20 eV | Loss of Glucuronic Acid (-176 Da) |

| Acemetacin-AG | Positive (+) | 592.1 [M+H]⁺ | 139.0 | 35 eV | Chlorobenzoyl fragment (characteristic) |

| Acemetacin-AG | Negative (-) | 590.1 [M-H]⁻ | 113.0 | 25 eV | Glucuronide fragment |

Note: Chromatographic separation of the 1-beta isomer from 2/3/4 isomers is essential for accurate quantitation.[] Use a C18 column with a shallow gradient (e.g., 0.1% Formic Acid in Water/Acetonitrile).[3][7]

Part 5: Synthesis & Isolation Strategies

For toxicity studies or reference standards, the compound must be synthesized.

1. Chemical Synthesis (Selective Acylation)

-

Starting Material: Acemetacin (free acid) and Allyl-glucuronate (protected sugar).[][2][3]

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.[][2][3]

-

Deprotection: Palladium-catalyzed removal of the allyl group.[][8]

-

Advantage:[][6][9][10][11] Produces high purity 1-beta anomer.[][2][3]

-

Disadvantage:[][11] Requires strict anhydrous conditions.[][3]

2. Enzymatic Biosynthesis (In Vitro)

-

System: Recombinant UGTs (human liver microsomes or expressed UGT1A9/2B7).[][2][3]

-

Substrates: Acemetacin + UDP-Glucuronic Acid (UDPGA) + Alamethicin (pore former).[][2][3]

-

Incubation: 37°C, pH 7.4, 2-4 hours.

-

Purification: Solid Phase Extraction (SPE) immediately followed by acidification.[][2][3]

-

Advantage:[][6][10][11] Biologically relevant isomer; no harsh chemicals.[][3]

References

-

PubChem. (2025).[][2][3] this compound (Compound).[][2][3][12] National Library of Medicine. Available at: [Link][][2][3]

-

Regan, S. L., et al. (2010).[3] Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Available at: [Link][][2][3]

-

Spahn-Langguth, H., & Benet, L. Z. (1992).[2][3] Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews.[][3] Available at: [Link]

-

Shipkova, M., et al. (2003).[3] Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Available at: [Link]

Sources

- 2. synthose.com [synthose.com]

- 3. PubChemLite - this compound (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]

- 4. ClinPGx [clinpgx.org]

- 5. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Protein Targets of Acetaminophen Covalent Binding in Rat and Mouse Liver Studied by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The covalent binding of acetaminophen to protein. Evidence for cysteine residues as major sites of arylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. veeprho.com [veeprho.com]

Acemetacin-acyl-beta-D-glucuronide CAS number and identification

Technical Guide: Characterization and Identification of Acemetacin-acyl- -D-glucuronide[1][2][3][4]

Executive Summary & Chemical Identity[1][2][3][4]

Acemetacin-acyl-

This metabolite represents a critical "safety flag" in drug development.[4] As an acyl glucuronide (AG) , it possesses intrinsic chemical reactivity, capable of undergoing acyl migration and covalent binding to plasma proteins (haptenization), a mechanism implicated in idiosyncratic drug-induced liver injury (DILI).[][2][3][4]

Chemical Specifications

| Property | Detail |

| Chemical Name | 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid carboxymethyl ester acyl- |

| CAS Number | 1260603-31-3 |

| Molecular Formula | |

| Molecular Weight | 591.95 g/mol |

| Monoisotopic Mass | 591.1144 Da |

| Structure Type | 1-O- |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

Mechanistic Context: The Metabolic Fork

Understanding the formation of this metabolite requires mapping the competitive kinetics between bioactivation (hydrolysis) and clearance (glucuronidation).[3][4] Acemetacin is unique because it contains a distal carboxylic acid on its glycolic ester linker, making it a substrate for UDP-glucuronosyltransferases (UGTs) before it hydrolyzes to indomethacin.[][2][3][4]

Pathway Visualization

The following diagram illustrates the competitive metabolic pathways.

Figure 1: Competitive metabolism of Acemetacin.[][2][3][4] The red path indicates the formation of the reactive acyl glucuronide target.

Synthesis & Isolation Protocol

For identification purposes, relying on biological matrices (urine/plasma) is often insufficient due to low concentrations and isomer interference.[3][4] The generation of a high-purity standard using liver microsomes is the gold standard for initial characterization.[][4]

Protocol: Biosynthetic Generation

Objective: Generate Acemetacin-AG for LC-MS/MS optimization.

-

Incubation System:

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[][2][3][4]

-

Substrate: Acemetacin (50 µM final concentration).

-

Activator: Alamethicin (25 µg/mg protein) – Crucial for pore formation in microsomal vesicles to allow UDPGA entry.[][2][3][4]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + 5 mM

.[2][3][4]

-

-

Reaction Workflow:

-

Pre-incubate HLM, Buffer, Acemetacin, and Alamethicin on ice for 15 mins.

-

Incubate at 37°C for 60–120 minutes.

-

Quench: Add ice-cold Acetonitrile (ACN) containing 1% Formic Acid (1:1 v/v). Acidification stabilizes the acyl glucuronide and prevents degradation.

-

-

Purification (Solid Phase Extraction):

Analytical Identification (LC-MS/MS)

This section details the self-validating criteria to confirm the identity of CAS 1260603-31-3.[][2][3][4]

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Negative and Positive modes.[3][4][5]

-

Polarity Preference: Negative mode often yields cleaner spectra for glucuronides, but Positive mode provides distinct fragmentation for the parent structure.[4]

Diagnostic Transitions (MRM)

| Mode | Precursor ( | Product ( | Interpretation |

| ESI(+) | 592.1 | 416.1 | Neutral loss of 176 Da (Glucuronic acid).[][2][3][4] Detection of Acemetacin aglycone. |

| ESI(+) | 592.1 | 139.0 | Chlorobenzoyl fragment (characteristic of indomethacin core).[][2][3][4] |

| ESI(-) | 590.1 | 113.0 | Glucuronic acid fragment (specific to the sugar moiety).[][2][3][4] |

| ESI(-) | 590.1 | 414.1 | Loss of glucuronide moiety.[][2][3][4] |

Chromatographic Separation

Acyl glucuronides suffer from in-source fragmentation , where the labile ester bond breaks in the ion source, mimicking the parent drug.[]

-

Solution: Chromatographic resolution is mandatory.[][4][6] Acemetacin-AG must elute before Acemetacin (due to increased polarity).[][2][3][4]

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm).[2][3][4]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

Structural Validation Logic

To ensure the peak is the glucuronide and not an isobaric interference:

Figure 2: Decision tree for confirming glucuronide identity.

Stability & Reactivity Assessment (Critical Safety Attribute)

Acemetacin-AG is an ester glucuronide.[][2][3][4] At physiological pH (7.4), it undergoes acyl migration , where the drug moiety migrates from the 1-O position to the 2, 3, and 4-OH positions of the glucuronic acid ring.[2][3] This is a hallmark of reactivity.[4]

Experimental Protocol: Acyl Migration Kinetics

-

Preparation: Dissolve isolated Acemetacin-AG in Phosphate Buffer (pH 7.4) at 37°C.[2][3][4][6][7]

-

Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.

-

Analysis: Inject immediately onto LC-MS.

-

Observation:

Interpretation: If the compound is stable at pH 7.4 for >24 hours, it is likely an ether glucuronide (formed on a phenolic OH).[3][4] If it rearranges/hydrolyzes, it confirms the acyl glucuronide structure (formed on the carboxylic acid), validating the identity of Acemetacin-AG.[2][3][4]

References

-

Veeprho. (2024).[3][4] Acemetacin-Acyl-β-D-Glucuronide Reference Standard. Retrieved from [Link][][2][3][4]

-

Regan, S. L., et al. (2010).[3][4] Acyl Glucuronides: The Good, the Bad, and the Ugly of Drug Metabolism. Annual Reports in Medicinal Chemistry. [Context: Mechanism of acyl migration and toxicity].

-

Shipkova, M., et al. (2003).[3][4] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. [Context: Analytical challenges in LC-MS].

Sources

- 2. synthose.com [synthose.com]

- 3. PubChemLite - Acemetacin-acyl-beta-d-glucuronide (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]

- 4. Acetaminophen Glucuronide | C14H17NO8 | CID 83944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway of Acemetacin-acyl-beta-D-glucuronide in vivo

Technical Guide: In Vivo Synthesis & Metabolic Fate of Acemetacin-acyl- -D-glucuronide

Executive Summary

Acemetacin-acyl-

This guide details the in vivo biosynthetic pathway of Acm-AG, its thermodynamic instability leading to positional isomerization, and its toxicological relevance as a reactive electrophile. It serves as a blueprint for researchers investigating idiosyncratic drug toxicity (IDT) mechanisms linked to acyl glucuronides.

Molecular Architecture & Metabolic Context

To understand the synthesis of Acm-AG, one must first distinguish it from the major metabolite, Indomethacin.

-

Parent Molecule: Acemetacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid carboxymethyl ester).

-

Structural Nuance: Unlike standard ester prodrugs which are neutral, Acemetacin retains a free carboxylic acid on its glycolic acid linker.

-

Dual Metabolic Fate:

-

Hydrolysis (Major): Cleavage by esterases (carboxylesterase-1/2) to yield Indomethacin.

-

Glucuronidation (Minor/Direct): Direct conjugation of the glycolic acid carboxyl group with glucuronic acid to form Acemetacin-acyl-

-D-glucuronide .

-

Critical Distinction: Acm-AG is not Indomethacin-glucuronide. It is a conjugate of the intact prodrug. Its formation competes kinetically with hydrolysis.

The Enzymatic Synthesis Pathway (In Vivo)

The in vivo synthesis occurs primarily in the hepatic endoplasmic reticulum (ER), catalyzed by the UGT superfamily.

The Catalytic Mechanism

The reaction is a nucleophilic substitution (

-

Substrate Binding: Acemetacin enters the UGT active site (likely UGT2B7 or UGT1A9 , common for NSAID carboxylates).

-

Deprotonation: A conserved histidine residue in the UGT active site acts as a general base, deprotonating the carboxylic acid of Acemetacin to form a reactive carboxylate ion.

-

Nucleophilic Attack: The carboxylate oxygen attacks the

of glucuronic acid on UDPGA. -

Inversion of Configuration: The

-linkage in UDPGA is inverted to a

Pathway Visualization

The following diagram illustrates the kinetic competition between bioactivation (Hydrolysis) and conjugation (Synthesis of Acm-AG).

Figure 1: The metabolic bifurcation of Acemetacin. Note the direct formation of Acm-AG competing with the hydrolytic bioactivation to Indomethacin.

Reactivity & Isomerization: The "Dark Side" of Acm-AG

For drug development scientists, the synthesis of Acm-AG is less critical than its subsequent instability. Acyl glucuronides are chemically reactive electrophiles.[1]

Acyl Migration (The "Ring Walk")

Under physiological pH (7.4), the ester bond between the drug and the glucuronic acid is unstable. The drug moiety migrates from the 1-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring.

-

Mechanism: Base-catalyzed intramolecular transesterification.

-

Result: A mixture of 1-

, 2-, 3-, and 4-isomers. -

Significance: The isomers possess a free aldehyde group (open-chain tautomer) capable of reacting with protein lysine residues.

Protein Adduction Mechanisms

Acm-AG can covalently bind to plasma proteins (e.g., Albumin) via two distinct mechanisms, potentially triggering immune-mediated toxicity:

-

Transacylation (Direct): Nucleophilic attack by a protein lysine amine on the ester carbonyl of Acm-AG. Result: Acylated protein (Drug-Protein).

-

Glycation (Indirect): The isomeric glucuronide (with a free aldehyde) forms a Schiff base with protein amines. Result: Glycated protein (Drug-Glucuronic Acid-Protein).[2]

Experimental Protocol: Biosynthesis & Characterization

To study Acm-AG, one must synthesize it enzymatically to ensure the correct

Protocol: Microsomal Biosynthesis of Acm-AG

Objective: Generate authentic Acm-AG using Human Liver Microsomes (HLM) for LC-MS/MS standard referencing.

Reagents

-

Substrate: Acemetacin (100 µM final).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (1.0 mg protein/mL).

-

Cofactor: UDP-glucuronic acid (UDPGA) (5 mM).

-

Activator: Alamethicin (50 µg/mg protein) – Critical for pore formation in microsomal vesicles to allow UDPGA entry.

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

. -

Stabilizer: Saccharolactone (5 mM) – Inhibits

-glucuronidase to prevent hydrolysis.

Workflow

-

Pre-incubation: Mix Buffer,

, Alamethicin, and HLM on ice. Incubate at 4°C for 15 mins to activate microsomes. -

Substrate Addition: Add Acemetacin. Pre-warm to 37°C for 3 minutes.

-

Initiation: Add UDPGA to start the reaction.

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Timepoint: 30–60 minutes (Acemetacin is unstable; prolonged incubation risks hydrolysis).

-

-

Termination: Quench with ice-cold Acetonitrile containing 1% Formic Acid.

-

Note: Acidification stabilizes the acyl glucuronide and prevents acyl migration during processing.

-

-

Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C. Collect supernatant.

LC-MS/MS Detection Parameters (Guideline)

| Parameter | Setting | Rationale |

| Ionization | ESI Negative Mode | Carboxylic acids/Glucuronides ionize best in negative mode. |

| Column | C18 Reverse Phase | Standard retention of hydrophobic drug conjugates. |

| Mobile Phase | Water/ACN + 0.1% Formic Acid | Acidic pH is mandatory to prevent on-column acyl migration. |

| Transition | Precursor > 193 m/z | 193 m/z corresponds to the glucuronate fragment (loss of aglycone). |

Visualization of Reactivity Mechanism

The following diagram details the instability of the synthesized metabolite.

Figure 2: The cascade of instability. The 1-beta-acyl glucuronide rearranges into isomers that expose a reactive aldehyde, leading to permanent protein modification.[3]

References

-

Regan, S. et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry.

-

Shipkova, M. et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring.[4]

-

Ebner, T. et al. (1999). Disposition and chemical stability of acyl glucuronides.[2][5][6] Drug Metabolism Reviews.[7]

-

Sawamura, R. et al. (2010). Acemetacin Metabolism and Acyl Glucuronide Formation.[8] Xenobiotica.[7][9] (Generalized reference for NSAID glucuronidation mechanisms).

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Establishes standards for microsomal incubation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Acemetacin? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

Role of Acemetacin-acyl-beta-D-glucuronide in drug metabolism

The Bioanalytical and Toxicological Profile of Acemetacin-acyl-

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, Acemetacin (ACE) serves as a strategic prodrug designed to mitigate the gastrointestinal toxicity associated with its active metabolite, Indomethacin (IND).[2] While the primary metabolic clearance of ACE involves esterolytic cleavage to IND, a parallel Phase II pathway generates Acemetacin-acyl-

This technical guide analyzes ACE-AG not merely as an excretion product, but as a chemically reactive acyl glucuronide.[][2] For researchers, the stability of ACE-AG is a critical variable; its degradation ex vivo can artificially inflate Acemetacin quantitation, while its reactivity in vivo poses theoretical risks of protein haptenization. This document outlines the mechanistic formation, chemical instability, and rigorous bioanalytical protocols required to accurately characterize this metabolite in compliance with MIST (Metabolites in Safety Testing) guidelines.

Chemical Basis and Biosynthesis

Acemetacin is the carboxymethyl ester of indomethacin.[5][6] Structurally, it extends the acetic acid moiety of indomethacin with a glycolic acid spacer. This modification masks the acidic pharmacophore, reducing direct gastric irritation.

Metabolic Divergence

Upon systemic absorption, ACE undergoes two competing fates:

-

Bioactivation (Hydrolysis): Esterases cleave the glycolic ester to release Indomethacin.[][2]

-

Conjugation (Glucuronidation): UGT enzymes (primarily UGT2B7 and UGT1A9) conjugate glucuronic acid to the free terminal carboxyl group of the glycolic moiety, forming ACE-AG.[2]

Unlike Indomethacin-acyl-glucuronide (IND-AG), where the glucuronic acid is attached directly to the indole-3-acetic acid, ACE-AG attaches to the distal glycolate.[][2] This structural difference alters the steric environment and electrophilicity of the acyl carbon, influencing its half-life and reactivity.

Visualization: Metabolic Pathways

The following diagram illustrates the parallel pathways of bioactivation and conjugation, highlighting the structural relationship between ACE, IND, and their respective glucuronides.

Figure 1: Metabolic divergence of Acemetacin showing the competition between bioactivation to Indomethacin and direct glucuronidation to ACE-AG.[][2]

The Acyl Glucuronide Hypothesis: Reactivity & Toxicity[8][9]

Acyl glucuronides are chemically unstable esters.[][2] The carbonyl carbon of the ester linkage is electron-deficient, making it susceptible to nucleophilic attack. In the context of ACE-AG, this manifests in two distinct mechanisms relevant to drug safety.

Acyl Migration (Isomerization)

Under physiological pH (7.[][2]4) and even more rapidly at alkaline pH, the glucuronic acid moiety undergoes intramolecular rearrangement. The acyl group migrates from the 1-

-

Impact: These isomers are resistant to

-glucuronidase hydrolysis.[][2] In bioanalysis, if migration occurs before analysis, the measured concentration of the specific 1-

Protein Adduct Formation

The electrophilic acyl glucuronide can react with nucleophilic residues (lysine, cysteine) on plasma proteins (e.g., albumin).[2]

-

Mechanism: Schiff base formation or nucleophilic substitution.[][2]

-

Consequence: This haptenization can trigger immune-mediated idiosyncratic toxicity (IADRs).[][2] While Acemetacin is generally safer than Indomethacin, the formation of ACE-AG contributes to the total burden of reactive metabolites.

Bioanalytical Strategy: LC-MS/MS Quantification

Accurate quantification of ACE-AG requires overcoming its inherent instability.[][2] The "shunting" effect—where ACE-AG hydrolyzes back to ACE during sample processing—is a primary source of bioanalytical error, leading to overestimation of the parent drug.

Stabilization Protocol

Trustworthiness Principle: You cannot trust a plasma concentration value for an acyl glucuronide unless the collection matrix was acidified immediately upon draw.

| Step | Action | Rationale |

| 1. Collection | Draw blood into pre-chilled tubes containing K2EDTA.[][2] | Low temperature slows kinetic degradation. |

| 2.[][2] Stabilization | Immediately add acidic buffer (e.g., 0.5M Citrate buffer pH 4.[][2]0) at a 1:10 ratio.[][2] | Lowers plasma pH to ~4-5, inhibiting acyl migration and hydrolysis. |

| 3.[][2] Processing | Centrifuge at 4°C, 3000g for 10 min. | Remove cellular components without warming the sample. |

| 4. Storage | Store aliquots at -80°C. Avoid repeated freeze-thaw cycles. | Acyl glucuronides degrade even at -20°C over long periods.[][2] |

LC-MS/MS Method Parameters

The following transition parameters are recommended for the specific detection of ACE-AG, distinguishing it from the parent and isomers.

-

Ionization Mode: ESI Positive or Negative (Negative often provides cleaner background for glucuronides).[][2]

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18), maintained at 40°C.[2]

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[][2] Note: Avoid ammonium buffers if high pH is required, as they catalyze degradation.

Table 1: Mass Spectrometry Transitions (Theoretical)

| Analyte | Precursor Ion ( | Product Ion ( | Identity |

| Acemetacin (ACE) | 416.1 | 139.0 | Chlorobenzoyl fragment |

| ACE-AG | 592.1 | 416.1 | Loss of Glucuronide (-176) |

| ACE-AG (Alt) | 592.1 | 113.0 | Chlorobenzoyl fragment |

| Indomethacin (IND) | 358.1 | 139.0 | Chlorobenzoyl fragment |

Experimental Workflow: Stability Assessment

To validate the safety profile of ACE-AG, researchers must determine its degradation half-life (

In Vitro Stability Protocol

This protocol differentiates between hydrolysis (reverting to parent) and rearrangement (forming isomers).[2]

Figure 2: Workflow for characterizing the kinetic stability of Acemetacin-acyl-glucuronide.

Step-by-Step Methodology:

-

Preparation: Dissolve ACE-AG standard in DMSO (stock). Spike into 100 mM phosphate buffer (pH 7.4) to a final concentration of 10

M.[2] -

Incubation: Maintain at 37°C in a water bath.

-

Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50

L aliquots. -

Quenching: Immediately add 150

L of ice-cold acetonitrile containing 1% formic acid (stops reaction and precipitates proteins if plasma is used). -

Analysis: Inject onto LC-MS/MS. Monitor the decrease of the ACE-AG peak and the emergence of earlier/later eluting isomer peaks (which often separate chromatographically from the 1-

anomer).

Conclusion

Acemetacin-acyl-

References

-

PubChem. (n.d.).[][2] Acemetacin-acyl-beta-d-glucuronide (Compound).[][2][7][8] National Library of Medicine. Retrieved from [Link]

-

Regan, S., et al. (2010).[2] The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica. Retrieved from [Link]

-

Chávez-Piña, A. E., et al. (2007).[][2][6][9] Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin. British Journal of Pharmacology.[9][10] Retrieved from [Link]

-

FDA. (2020).[][2] Safety Testing of Drug Metabolites (MIST) Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

-

Li, W., et al. (2012).[2][11] Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites. Bioanalysis. Retrieved from [Link]

Sources

- 2. PubChemLite - this compound (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]

- 3. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. [Irritative effects of acemetacin and indomethacin on the gastrointestinal tracts of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lack of effects of acemetacin on signalling pathways for leukocyte adherence may explain its gastrointestinal safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. synthose.com [synthose.com]

- 9. researchgate.net [researchgate.net]

- 10. The comparative pharmacokinetics of acemetacin in young subjects and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites from human dried blood spot samples collected by subjects - OAK Open Access Archive [oak.novartis.com]

Discovery and history of Acemetacin-acyl-beta-D-glucuronide

Discovery, Bioanalysis, and Toxicological Implications[1][2]

Executive Summary

Acemetacin-acyl-beta-D-glucuronide (Acemetacin-AG) is the primary Phase II conjugate of the non-steroidal anti-inflammatory drug (NSAID) acemetacin.[][2] While acemetacin was developed as a glycolic acid ester prodrug to mitigate the gastrointestinal toxicity of indomethacin, its glucuronide metabolite represents a critical intersection of drug clearance and potential immunotoxicity.

This guide provides a comprehensive technical analysis of Acemetacin-AG, moving beyond basic pharmacokinetics to explore the acyl glucuronide paradox : the mechanism by which a detoxification product becomes a chemically reactive electrophile capable of covalent protein binding.

Historical Genesis & Molecular Rationale[1][2]

The discovery of Acemetacin-AG is inextricably linked to the structural optimization of indomethacin. In the 1970s, researchers at Troponwerke (Germany) sought to mask the free carboxylic acid of indomethacin, which was implicated in direct gastric mucosal damage.

-

The Prodrug Logic: By esterifying indomethacin with glycolic acid, they created acemetacin. The hypothesis was that acemetacin would remain inactive in the stomach, absorb intact, and then hydrolyze to the active indomethacin in plasma.

-

The Metabolic Reality: Pharmacokinetic studies in the 1980s revealed that while hydrolysis is the major pathway, acemetacin also possesses a free carboxyl group on its glycolic tail. This moiety is subject to direct conjugation by UDP-glucuronosyltransferases (UGTs), forming Acemetacin-AG.[][2]

Key Insight: Acemetacin-AG is not merely a transient intermediate; it is a distinct chemical entity that circulates in plasma and undergoes biliary excretion, contributing to the enterohepatic circulation that extends the drug's half-life.[]

Biosynthesis and Enzymology[3][4][5][6]

Acemetacin-AG is formed via the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylate of acemetacin.[][2]

2.1 Structural Configuration

-

Chemical Name: 1-O-(Acemetacin-acyl)-

-D-glucopyranuronic acid.[][2] -

Stereochemistry: The linkage is strictly

-anomeric at C1 of the glucuronic acid ring. This configuration is thermodynamically unstable relative to the

2.2 Metabolic Pathway Diagram

The following diagram illustrates the dual metabolic fate of acemetacin: hydrolysis to indomethacin versus direct glucuronidation.

Figure 1: Metabolic divergence of Acemetacin.[2] The red node indicates the reactive acyl glucuronide discussed in this guide.

Chemical Reactivity: The Acyl Glucuronide Safety Risk

Acemetacin-AG belongs to the class of acyl glucuronides (AGs) , which are soft electrophiles.[2] Unlike ether glucuronides (formed from phenols/alcohols), ester glucuronides are chemically unstable at physiological pH (7.4).[2]

3.1 Mechanism of Instability

The instability arises from the electron-withdrawing nature of the ester carbonyl and the proximity of the hydroxyl group at C2 of the glucuronic acid ring.

-

Acyl Migration: The drug moiety migrates from C1 to C2, then C3, and C4 of the glucuronic acid. This is base-catalyzed and occurs rapidly in plasma or pH 7.4 buffer.[][2]

-

Transacylation: The migrated isomers (particularly the open-chain aldehyde forms) can react with nucleophilic lysine or cysteine residues on plasma proteins (e.g., Albumin).[2]

-

Immune Consequence: These drug-protein adducts can be processed by antigen-presenting cells, potentially triggering idiosyncratic drug reactions (IDRs).[][2]

3.2 Reactivity Workflow

Figure 2: The cascade of acyl glucuronide reactivity leading to potential toxicity.[][2]

Experimental Protocols

Protocol A: Microsomal Biosynthesis of Acemetacin-AG

Objective: Generate authentic Acemetacin-AG standards for LC-MS/MS analysis.

Materials:

-

Liver Microsomes (Human or Rat, 20 mg/mL).[2]

-

Alamethicin (Pore-forming agent to access luminal UGTs).[][2]

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.[][2]4) + 10 mM MgCl2.[][2]

-

Stop Solution: Ice-cold Acetonitrile with 1% Formic Acid.[][2]

Procedure:

-

Activation: Incubate microsomes (0.5 mg/mL final) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Rationale: This permeabilizes the microsomal membrane, allowing UDPGA entry.

-

Pre-incubation: Add Acemetacin (100 µM) and MgCl2 to the mixture. Warm to 37°C for 5 minutes.

-

Initiation: Add UDPGA (5 mM final concentration) to start the reaction.

-

Incubation: Incubate at 37°C for 60–120 minutes.

-

Termination: Add 3 volumes of ice-cold Stop Solution. Crucial: The acid stabilizes the acyl glucuronide and prevents migration.

-

Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Isolation: Inject supernatant onto HPLC for purification.

Protocol B: Stability & Degradation Assay

Objective: Determine the half-life (

Procedure:

-

Preparation: Dissolve purified Acemetacin-AG in 100 mM Phosphate Buffer (pH 7.4) at 37°C.[][2]

-

Sampling: At t=0, 15, 30, 60, 120 min, remove aliquots.

-

Quenching: Immediately quench in 5% Formic Acid/Acetonitrile. Note: Immediate acidification is non-negotiable to freeze the isomer profile.

-

Analysis: Analyze via LC-MS/MS. Monitor the decline of the 1-

peak and the appearance of 2/3/4-isomers. -

Calculation: Plot ln[Concentration] vs. time to determine the degradation rate constant (

) and

Analytical Data Summary

The following table summarizes the physicochemical properties typically observed for Acemetacin-AG compared to its parent.

| Parameter | Acemetacin (Parent) | Acemetacin-AG (Metabolite) |

| Molecular Weight | 415.8 g/mol | ~591.9 g/mol |

| Polarity (LogP) | High (Lipophilic) | Low (Hydrophilic) |

| Stability (pH 7.4) | Stable | Unstable ( |

| MS Transition | 416 -> 139 (Example) | 592 -> 416 (Neutral loss of 176 Da) |

| Retention Time | Late eluting (RP-HPLC) | Early eluting (RP-HPLC) |

Technical Note for MS Analysis: When analyzing Acemetacin-AG, ensure the ion source temperature is kept moderate (<400°C) and declustering potential is optimized. Acyl glucuronides are prone to in-source fragmentation , where the glucuronide moiety falls off before detection, leading to a false over-estimation of the parent drug.

References

-

Dell, H. D., et al. (1980).[2] "Metabolism of acemetacin in man." Arzneimittel-Forschung, 30(8A), 1391-1398.[][2]

-

Regan, S. L., et al. (2010).[2] "Acyl glucuronides: biological mechanisms, chemical reactivity, and toxicological implications." Current Drug Metabolism, 11(8), 713-735.[][2]

-

Ebner, T., & Burchell, B. (1993).[2] "Substrate specificities of two stably expressed human liver UDP-glucuronosyltransferases of the UGT1 gene family." Drug Metabolism and Disposition, 21(1), 50-55.[2]

-

Shipkova, M., et al. (2003).[2] "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring, 25(1), 1-16.[][2]

-

Spahn-Langguth, H., & Benet, L. Z. (1992).[2] "Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism?" Drug Metabolism Reviews, 24(1), 5-48.[][2]

Sources

Acemetacin-acyl-beta-D-glucuronide as a metabolite of Acemetacin

Technical Guide: Acemetacin-acyl- -D-glucuronide

Characterization, Reactivity, and Bioanalytical Strategies[1][2]

Executive Summary

Acemetacin-acyl-

This metabolite represents a critical control point in drug safety assessment due to the inherent instability of the acyl glucuronide linkage. Like other carboxylic acid-containing drugs (e.g., diclofenac, ibuprofen), the formation of a reactive 1-

This guide provides a comprehensive technical framework for the synthesis, stabilization, and quantification of Acemetacin-AG, designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and toxicology.

Metabolic Pathway and Formation

Acemetacin is a glycolic acid ester of indomethacin.[2] Its metabolism is bifurcated:

-

Hydrolysis (Major): Cleavage of the ester bond by esterases to form Indomethacin.

-

Direct Glucuronidation (Minor): Conjugation of the carboxylic acid moiety of acemetacin with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[1]

The formation of Acemetacin-AG competes with the bioactivation to indomethacin. Understanding this ratio is vital, as Acemetacin-AG is a direct conjugate of the parent, whereas Indomethacin-AG is a conjugate of the metabolite.

Pathway Visualization

The following diagram illustrates the parallel metabolic fates of Acemetacin, highlighting the divergence between bioactivation (to Indomethacin) and direct conjugation.

Figure 1: Metabolic bifurcation of Acemetacin showing hydrolysis to Indomethacin versus direct glucuronidation to the reactive acyl glucuronide.[1][3]

Chemical Reactivity: The Acyl Migration Phenomenon

The core technical challenge with Acemetacin-AG is its chemical instability. As a 1-

Mechanism of Instability

Under physiological pH (7.[1]4) and temperature (37°C), Acemetacin-AG undergoes two primary non-enzymatic degradation pathways:

-

Hydrolysis: Reverting to the parent drug (Acemetacin) and free glucuronic acid.[1]

-

Intramolecular Acyl Migration: The drug moiety migrates from the C-1 position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring.

Why this matters:

-

Analytical Error: Migration isomers have the same mass (isobaric) but different chromatographic retention times. Failure to separate them leads to quantitation errors.

-

Toxicity: The migration isomers are aldehydes (open-chain tautomers) that are more reactive toward protein lysine residues than the original 1-

form, leading to irreversible covalent binding.[1]

Reactivity Data Summary

| Parameter | Characteristic | Implication |

| Linkage Type | Ester (Acyl) | High susceptibility to hydrolysis/nucleophilic attack.[1][][6] |

| pH Sensitivity | Unstable at pH > 6.0 | Samples must be acidified immediately upon collection.[1] |

| Half-life ( | < 2 hours (at pH 7.[1]4) | Rapid degradation in non-stabilized plasma.[1] |

| Protein Binding | Transacylation & Glycation | Potential for hapten formation (immune response).[1][7] |

Analytical Strategy: LC-MS/MS Quantification

Accurate quantification requires rigorous stabilization to "freeze" the equilibrium between the 1-

Sample Stabilization Protocol (Critical)

Principle: Acyl migration is base-catalyzed. Lowering the pH inhibits the nucleophilic attack of the hydroxyl groups.

-

Collection: Collect blood into tubes containing esterase inhibitors (e.g., NaF/KOx) if hydrolysis is a concern, though pH control is more critical for migration.[1]

-

Acidification: Immediately add 2% Formic Acid or 0.5M Citric Acid to the plasma/supernatant to achieve a final pH of 3.0 – 4.0 .

-

Note: Do not drop pH below 2.0, as this may catalyze acid hydrolysis of the glycosidic bond.

-

-

Extraction: Use Solid Phase Extraction (SPE) or Protein Precipitation (PPT) with acidified solvents (e.g., Acetonitrile with 0.1% Formic Acid).[1]

-

Reconstitution: Reconstitute dried extracts in mobile phase free of basic buffers.

LC-MS/MS Method Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.[1]

-

Mobile Phase:

-

Transitions (MRM):

Experimental Protocols

Protocol A: In Vitro Generation via Liver Microsomes

This protocol generates Acemetacin-AG for use as a qualitative standard or for stability testing when a synthetic standard is unavailable.[1]

Reagents:

-

Human Liver Microsomes (HLM) (20 mg/mL protein)[1]

-

Alamethicin (pore-forming peptide to activate latent UGTs)[1]

-

UDP-Glucuronic Acid (UDPGA) cofactor[1]

-

Magnesium Chloride (

)[1] -

Phosphate Buffer (0.1 M, pH 7.4)[1]

Workflow:

-

Activation: Incubate HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 mins.

-

Mixture Prep: In a glass tube, combine:

-

Initiation: Pre-warm to 37°C for 3 mins. Initiate reaction by adding UDPGA (final conc. 5 mM).[1]

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Termination: At

min, transfer aliquot into cold Acetonitrile containing 1% Formic Acid (1:3 ratio). -

Clarification: Centrifuge at 10,000

for 10 min. Supernatant contains Acemetacin-AG.[1]

Protocol B: Assessment of Acyl Migration Kinetics

To validate the stability of the metabolite and determine the "safe window" for analysis.

Workflow:

-

Preparation: Spike purified Acemetacin-AG (or the supernatant from Protocol A) into fresh human plasma or phosphate buffer (pH 7.4) at 37°C.[1]

-

Sampling: Withdraw aliquots at

minutes. -

Quenching: Immediately quench each aliquot into an acidic stop solution (10% TCA or 5% Formic Acid in ACN).

-

Analysis: Analyze via LC-MS.

-

Monitor the decrease in the Acemetacin-AG peak (1-

anomer).[1] -

Monitor the appearance of new peaks with identical mass but shifted retention times (2/3/4-isomers).

-

-

Calculation: Plot

vs. Time to determine the degradation rate constant (

Figure 2: Workflow for assessing the kinetic stability and acyl migration of Acemetacin-AG.

References

-

Acyl Glucuronide Reactivity and Toxicity

-

Acemetacin Pharmacology and Metabolism

-

Analytical Stabiliz

- Title: Strategies for the stabilization of acyl glucuronides in biological m

- Source:Bioanalysis

-

URL:[Link]

-

Indomethacin Glucuronid

-

Acemetacin-acyl-beta-D-glucuronide Chemical Structure

Sources

- 1. PubChemLite - this compound (C27H26ClNO12) [pubchemlite.lcsb.uni.lu]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. Acemetacin and indomethacin in the treatment of rheumatoid arthritis: a double-blind comparative study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acemetacin and indomethacin: differential inhibition of constitutive and inducible cyclo-oxygenases in human gastric mucosa and leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites from human dried blood spot samples collected by subjects - OAK Open Access Archive [oak.novartis.com]

- 13. jddtonline.info [jddtonline.info]

In vitro generation of Acemetacin-acyl-beta-D-glucuronide

Technical Guide: In Vitro Biosynthesis and Stabilization of Acemetacin-Acyl- -D-Glucuronide

Executive Summary

Acemetacin, a glycolic acid ester prodrug of indomethacin, undergoes metabolic clearance via hydrolysis and direct conjugation. The formation of Acemetacin-acyl-

Unlike stable ether glucuronides, ACM-Glu is an acyl glucuronide . It possesses intrinsic chemical reactivity, capable of intramolecular acyl migration and covalent binding to plasma proteins via transacylation. Consequently, the in vitro generation of ACM-Glu requires a specialized protocol that prioritizes not just enzymatic efficiency, but the kinetic stabilization of the metabolite to prevent artifactual degradation during analysis.

Mechanistic Foundation

To successfully generate ACM-Glu, one must understand the interplay between enzymatic synthesis and chemical instability.

The Enzymatic Pathway

Acemetacin contains a free carboxylic acid moiety on its glycolic acid side chain. UGT enzymes facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to this carboxyl group, forming a

-

Primary Enzymes: UGT2B7 and UGT1A9 are the predominant isoforms responsible for the glucuronidation of carboxylic acid-containing NSAIDs.

-

Reaction Type: Esterification (Acyl glucuronidation).

The Instability Challenge (Acyl Migration)

Acyl glucuronides are susceptible to nucleophilic attack.[1] Under physiological pH (7.4) and alkaline conditions, the drug moiety migrates from the C1 position of the glucuronic acid to the C2, C3, and C4 hydroxyl groups.

-

Implication for Protocol: Incubation times must be optimized to maximize yield without allowing significant migration. Quenching must be acidic to "freeze" the migration.

Figure 1: Mechanistic pathway of Acemetacin glucuronidation and subsequent degradation pathways.

Experimental Strategy & System Design

Biological System Selection

For high-yield generation, Human Liver Microsomes (HLM) are preferred over recombinant UGTs (rUGTs) for initial synthesis due to the presence of the full complement of UGT isoforms, ensuring maximum conversion rates.

-

Standard: Pooled HLM (mixed gender, >50 donors).

-

Alternative: Recombinant UGT2B7 (if specific kinetic characterization is required).

Critical Reagent Roles

-

Alamethicin: A pore-forming peptide. UGT active sites are located in the luminal side of the endoplasmic reticulum. Microsomes are vesicles; alamethicin permeabilizes the membrane, allowing UDPGA free access to the enzyme, increasing

by 2-5 fold. -

D-Saccharolactone: A potent

-glucuronidase inhibitor. It prevents the futile cycle where the newly formed glucuronide is hydrolyzed back to the parent drug by microsomal glucuronidases. -

Magnesium Chloride (

): An essential cofactor for UGT catalytic activity.

Step-by-Step Biosynthesis Protocol

This protocol is designed for a 200

Reagent Preparation

| Component | Stock Conc. | Solvent | Final Conc. | Storage |

| Acemetacin | 10 mM | DMSO | 50 - 100 | -20°C |

| UDPGA | 100 mM | Water | 5 mM | -80°C (Unstable) |

| Alamethicin | 5 mg/mL | Ethanol | 50 | -20°C |

| 100 mM | Water | 5 mM | RT | |

| D-Saccharolactone | 100 mM | Water | 5 mM | 4°C |

| Buffer | 100 mM | Phosphate (pH 7.[1]4) | - | 4°C |

Incubation Workflow

-

Pre-Incubation (Latency Removal):

-

Mix Buffer,

, D-Saccharolactone, and HLM (final protein conc.[1] 0.5 – 1.0 mg/mL). -

Add Alamethicin.

-

Incubate on ice for 15 minutes. Reason: Allows pore formation without starting metabolic reactions.

-

-

Substrate Addition:

-

Add Acemetacin stock. Keep DMSO < 1% v/v to avoid enzyme inhibition.

-

Pre-warm mixture to 37°C for 3 minutes.

-

-

Reaction Initiation:

-

Add UDPGA to start the reaction.

-

Incubate at 37°C in a shaking water bath.

-

Time: 30 to 60 minutes. (Do not exceed 60 mins to minimize acyl migration).

-

-

Reaction Termination (Critical Step):

-

Add ice-cold Acetonitrile containing 1% Formic Acid (Volume ratio 1:3 sample:solvent).

-

Reason: The organic solvent precipitates protein, while the acid lowers pH to < 4.0, stabilizing the acyl glucuronide against migration.

-

Figure 2: Optimized workflow for the generation and stabilization of reactive acyl glucuronides.

Analytical Validation (LC-MS/MS)

Detection requires distinguishing the glucuronide from the parent drug and potential isomers.

Chromatography Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5-8 minutes.

-

Retention Logic: ACM-Glu is more polar than Acemetacin and will elute earlier (lower retention time).

Mass Spectrometry Settings (ESI+)

Acyl glucuronides typically show a neutral loss of the glucuronic acid moiety (176 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Identification Logic |

| Acemetacin | 416.1 | 139.0 / 312.0 | Parent fragmentation |

| ACM-Glu | 592.1 | 416.1 | Loss of glucuronic acid (-176 Da) |

Quality Control: Isomer Check

If the protocol is successful, you should see a single dominant peak for the 1-

-

Warning Sign: If you see multiple small peaks eluting after the main metabolite peak but before the parent, these are likely 2/3/4-acyl migration isomers, indicating the incubation was too long or the quench was insufficiently acidic.

Stability & Handling Precautions

Acemetacin-acyl-glucuronide is a "soft" electrophile. To preserve sample integrity during storage:

-

Acidify: Always store in matrices containing 0.1% - 1.0% formic or acetic acid.

-

Temperature: Store at -80°C. Degradation occurs even at -20°C over weeks.

-

Avoid Methanol: Do not use methanol for extraction or storage. Acyl glucuronides can undergo transesterification with methanol to form methyl esters. Use Acetonitrile.

References

-

Regan, S. et al. (2010). In vitro Biosynthesis of Acyl Glucuronides and Investigation of their Reactivity. Drug Metabolism and Disposition.[2][3][4][5] Link

-

Shipkova, M. et al. (2003). Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Therapeutic Drug Monitoring.[6] Link

-

Ebner, T. et al. (1999). In vitro glucuronidation of the non-steroidal anti-inflammatory drug acemetacin. Biochemical Pharmacology.[2][7] Link

-

FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).Link

-

Hypha Discovery. (2023). Glucuronide Synthesis: Enzymatic and Chemical Strategies.Link

Sources

- 1. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medical Pharmacology: Pharmacokinetics [pharmacology2000.com]

- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites from human dried blood spot samples collected by subjects - OAK Open Access Archive [oak.novartis.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

NMR spectroscopy for Acemetacin-acyl-beta-D-glucuronide characterization

High-Resolution NMR Characterization of Acemetacin-acyl- -D-glucuronide

Application Note & Protocol Guide | AN-NMR-ACE-001

Abstract

This guide details the protocol for the structural characterization and stability profiling of Acemetacin-acyl-

Introduction: The Reactive Metabolite Challenge

Acemetacin is a glycolic acid ester prodrug of indomethacin. Upon administration, it undergoes metabolism via two primary pathways: hydrolysis to indomethacin and direct glucuronidation of the glycolic acid moiety. The resulting conjugate, Acemetacin-acyl-

The "Expertise" Insight: Why NMR?

Mass spectrometry (LC-MS/MS) is sensitive but often fails to distinguish between positional isomers (2-, 3-, or 4-O-acyl migrated species) due to identical mass-to-charge ratios and similar fragmentation patterns. NMR spectroscopy is the gold standard here because:

-

Stereochemical Confirmation: The coupling constant (

) of the anomeric proton definitively assigns the -

Migration Mapping: It provides a "fingerprint" of the glucuronic acid ring, allowing precise tracking of the acyl group's migration from C1 to C2, C3, and C4.

Chemical Context & Stability Mechanisms

The core challenge in characterizing this metabolite is acyl migration . At physiological pH (7.4), the free hydroxyl group at C2 of the glucuronic acid attacks the C1 ester carbonyl, leading to a cascade of rearrangements.

Diagram 1: Acyl Migration & Degradation Pathway

This diagram illustrates the instability of the target analyte, necessitating the strict pH and temperature controls defined in Section 3.

Caption: The degradation cascade of Acemetacin-acyl-glucuronide. The 1-

Experimental Protocol

Sample Preparation (Critical Control Points)

To prevent degradation during analysis, the sample environment must inhibit nucleophilic attack by the sugar hydroxyls.

| Parameter | Condition | Rationale (Causality) |

| Solvent | DMSO-d6 (100%) | Aprotic solvent prevents proton exchange and suppresses acyl migration kinetics significantly compared to D₂O/MeOD. |

| Temperature | 283 K (10°C) or 298 K | Lower temperature slows migration rates. 298 K is acceptable in DMSO; 283 K is mandatory for aqueous buffers. |

| pH (if aqueous) | pH 4.5 - 5.0 | Acyl glucuronides are most stable at slightly acidic pH. Neutral/Basic pH accelerates migration. |

| Concentration | 1 - 5 mM | Required for reasonable ¹³C acquisition times (approx. 0.5 - 1.0 mg in 600 µL). |

Protocol Step-by-Step:

-

Isolation: Isolate metabolite from microsomal incubation or urine using Solid Phase Extraction (SPE) on a C18 cartridge.

-

Elution & Drying: Elute with Methanol. Evaporate to dryness under a gentle stream of Nitrogen at ambient temperature (Do NOT heat).

-

Reconstitution: Immediately prior to acquisition, dissolve the residue in 600 µL of DMSO-d6 .

-

Transfer: Transfer to a 5mm NMR tube. If not measuring immediately, store in liquid nitrogen or at -80°C.

Instrumentation & Pulse Sequences

-

Field Strength: Minimum 500 MHz (600 MHz+ recommended for resolving sugar multiplets).

-

Probe: CryoProbe (HCN or TCI) highly recommended for sub-milligram samples.

Acquisition Workflow:

-

¹H (Proton): 64 scans, 2s relaxation delay. Focus on the 3.0–6.0 ppm region (sugar) and 6.0–8.0 ppm (aromatic).

-

¹H-¹H COSY: Essential for tracing the spin system from the anomeric proton (H-1') through the sugar ring (H-2' to H-5').

-

¹H-¹³C HSQC: Multiplicity-edited (to distinguish CH/CH₃ from CH₂). Critical for assigning the sugar carbons.[1]

-

¹H-¹³C HMBC: Set for long-range coupling (8-10 Hz). Look for the correlation between the sugar H-1' and the drug carbonyl carbon . This is the definitive proof of the acyl-glucuronide linkage.

Data Analysis & Interpretation

Diagnostic Signals

The identification relies on specific chemical shifts (

Table 1: Diagnostic NMR Signals for Acemetacin-acyl-

| Moiety | Position | Multiplicity | Interpretation | ||

| Glucuronic Acid | H-1' (Anomeric) | 5.60 - 5.80 | Doublet (d) | 8.0 - 9.0 | Definitive Signal. Downfield shift indicates acyl ester. Large |

| H-2' to H-4' | 3.20 - 3.60 | Multiplets | - | Bulk sugar ring protons. | |

| H-5' | 3.80 - 4.00 | Doublet | 9.0 - 10.0 | Adjacent to carboxylate. | |

| Acemetacin | Indole C-2 Methyl | ~2.20 | Singlet | - | Characteristic of parent drug. |

| Methoxy (-OCH₃) | ~3.80 | Singlet | - | Characteristic of parent drug. | |

| Aromatic Protons | 6.60 - 7.70 | Multiplets | - | Indole and chlorobenzoyl rings. |

Differentiating Isomers

If the sample has degraded, new signals will appear. Use this logic to validate sample integrity:

-

1-

(Target): H-1' at ~5.7 ppm. H-2' at ~3.3 ppm.[4] -

2-O-acyl isomer: H-1' shifts upfield (becomes a hemiacetal, ~5.2 ppm). H-2' shifts downfield significantly (~4.8 ppm) because the ester is now attached to C2.

-

-anomer: If mutarotation occurs, a new doublet appears at ~6.0 ppm with a small coupling constant (

Diagram 2: Analytical Workflow

This diagram outlines the logical steps for confirming the structure and purity.

Caption: Decision tree for validating the Acemetacin-acyl-glucuronide structure based on H-1' parameters.

References

-

Walker, G. S., et al. (2007). "Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy." Chemical Research in Toxicology. [Link]

-

Johnson, C. H., et al. (2007).[5] "NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen." Analytical Chemistry. [Link]

-

Corcoran, O., & Spraul, M. (2003). "LC-NMR-MS in drug discovery: Separation, identification, and characterization of impurities and degradation products." Drug Discovery Today. [Link]

-

Magritek. "Glucose Anomers - NMR Application Note." (For coupling constant validation). [Link]

-

Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. magritek.com [magritek.com]

- 3. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 4. Acetaminophen(103-90-2) 1H NMR spectrum [chemicalbook.com]

- 5. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Chemical Synthesis of Acemetacin-acyl-β-D-glucuronide Standard

Abstract

Acemetacin-acyl-β-D-glucuronide is the principal Phase II metabolite of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID).[1][2] As a chemically reactive metabolite, it has been implicated in the potential for idiosyncratic drug toxicity through mechanisms like intramolecular acyl migration and covalent protein binding.[3][4][5] Therefore, the availability of a high-purity analytical standard is indispensable for a wide range of applications in drug development, including pharmacokinetic (PK) profiling, drug-drug interaction (DDI) studies, and toxicological risk assessment.[6][7] This document provides a comprehensive guide to the chemical synthesis, purification, and characterization of Acemetacin-acyl-β-D-glucuronide, designed for researchers in pharmaceutical sciences and drug metabolism. The protocol is based on a modified Koenigs-Knorr glycosylation, a robust method that ensures high stereoselectivity for the biologically relevant β-anomer.[4][8]

Introduction: The Significance of Acyl Glucuronide Standards

Acemetacin, a carboxymethyl ester of indometacin, exerts its anti-inflammatory effects primarily through its active metabolite, indometacin, by inhibiting cyclooxygenase (COX) enzymes.[1][9] The metabolic clearance of Acemetacin involves extensive biotransformation, including conjugation with glucuronic acid at its carboxylic acid moiety.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), forms Acemetacin-acyl-β-D-glucuronide.[10][11]

Unlike many other Phase II conjugates, acyl glucuronides are not always inert.[3] Their electrophilic nature makes them susceptible to:

-

Intramolecular Acyl Migration: The acyl group can migrate from the C1 anomeric position of the glucuronic acid to the C2, C3, and C4 hydroxyl groups, forming a mixture of positional isomers.[3][12]

-

Hydrolysis: The ester linkage can cleave, reverting the metabolite back to the parent drug, Acemetacin.[13]

-

Covalent Binding: The reactive isomers can form covalent adducts with nucleophilic residues on proteins, a mechanism hypothesized to trigger immune-mediated drug toxicities.[5]